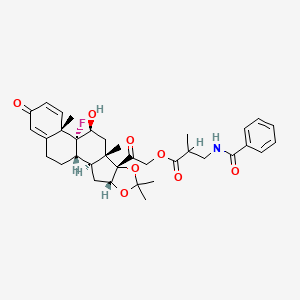

Triamcinolone Benetonide

Descripción

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYPYYARYIIWJZ-CYEPYHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42FNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026586 | |

| Record name | Triamcinolone benetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31002-79-6 | |

| Record name | Triamcinolone benetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone benetonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone benetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone benetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE BENETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triamcinolone Benetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of triamcinolone (B434) benetonide, a synthetic corticosteroid. It details the chemical synthesis pathway, including the preparation of the precursor triamcinolone acetonide and its subsequent esterification to yield triamcinolone benetonide. This document furnishes detailed experimental protocols, presents available quantitative data in structured tables, and includes visualizations of the synthetic workflow and the established mechanism of action for the parent compound. While specific analytical spectra for this compound are not widely available in published literature, this guide provides extensive characterization data for the immediate precursor, triamcinolone acetonide, to serve as a reference for analytical method development and characterization of the final product.

Introduction

This compound, also known as triamcinolone acetonide 21-(benzoyl-β-aminoisobutyrate), is a synthetic glucocorticoid. Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. They are potent anti-inflammatory agents used in the treatment of a variety of conditions, including skin disorders, allergic reactions, and inflammatory diseases. This compound is an ester prodrug of triamcinolone acetonide, designed to modulate the parent drug's pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, triamcinolone acetonide, from triamcinolone. The second stage is the esterification of triamcinolone acetonide at the C21 hydroxyl group with a protected amino acid derivative to yield the final product.

Synthesis of Triamcinolone Acetonide from Triamcinolone

The formation of the acetonide ring at the 16α and 17α positions of triamcinolone is a common strategy to increase the potency and lipophilicity of the corticosteroid.

Reaction Scheme:

Triamcinolone + Acetone (B3395972) --(Acid Catalyst)--> Triamcinolone Acetonide + H₂O

dot

Caption: Synthesis of Triamcinolone Acetonide.

Experimental Protocol:

A common method for the preparation of triamcinolone acetonide involves the reaction of triamcinolone with acetone in the presence of an acid catalyst.

-

Reaction Setup: Suspend 9α-fluoro-11β,16α,17α,21-tetrahydroxy-1,4-pregnadiene-3,20-dione (Triamcinolone) in hot acetone.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or 72% perchloric acid, to the mixture.

-

Reaction: Stir the reaction mixture at an elevated temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, triamcinolone acetonide, may precipitate out of the solution.

-

Purification: Isolate the crude product by filtration and recrystallize from a suitable solvent system, such as a mixture of acetone and petroleum ether, to obtain pure triamcinolone acetonide.

Synthesis of this compound from Triamcinolone Acetonide

This compound is synthesized by the esterification of the 21-hydroxyl group of triamcinolone acetonide with N-benzoyl-β-aminoisobutyric acid. The carboxylic acid is first converted to a more reactive acyl chloride.

Reaction Scheme:

N-benzoyl-β-aminoisobutyric acid + Thionyl Chloride -> N-benzoyl-β-aminoisobutyryl chloride Triamcinolone Acetonide + N-benzoyl-β-aminoisobutyryl chloride --(Base)--> this compound

dot

Caption: Synthesis of this compound.

Experimental Protocol (Based on U.S. Patent 3,749,712):

-

Acyl Chloride Formation:

-

Suspend 1.242 g of N-benzoylaminoisobutyric acid in 2 cc of anhydrous methylene chloride.

-

Add 1.420 g of thionyl chloride to the suspension.

-

Stir the mixture at room temperature for 24 hours.

-

Remove the methylene chloride in vacuo.

-

Add anhydrous benzene (B151609) and remove in vacuo to eliminate excess thionyl chloride.

-

Dissolve the resulting acid chloride in 10 cc of N,N-dimethylformamide (DMF).

-

-

Esterification:

-

Prepare a solution of 2.170 g of triamcinolone acetonide in a mixture of 10 cc of N,N-dimethylformamide and 5 cc of anhydrous pyridine.

-

Add the solution of the acid chloride to the triamcinolone acetonide solution.

-

Keep the reaction mixture at room temperature for 12 hours.

-

-

Work-up and Isolation:

-

Pour the reaction solution into 500 cc of 1 N sulfuric acid while stirring.

-

Filter the precipitate, wash with water until the sulfate (B86663) ions disappear, and dry in a vacuum oven.

-

-

Purification:

-

Dissolve the crude product in methanol, decolorize with active charcoal, concentrate, and crystallize to yield the final product.

-

| Parameter | Value | Reference |

| Melting Point | 203-207 °C | U.S. Patent 3,749,712 |

| Yield | Not explicitly stated in patent example | U.S. Patent 3,749,712 |

Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure, purity, and physicochemical properties. While specific, published spectra for this compound are scarce, the following section outlines the expected analytical workflow and provides detailed characterization data for its immediate precursor, triamcinolone acetonide, as a valuable point of reference.

dot

Caption: Analytical Workflow for Characterization.

Characterization of Triamcinolone Acetonide (Precursor)

The following tables summarize the key characterization data for triamcinolone acetonide.

Table 1: General Properties of Triamcinolone Acetonide

| Property | Value |

| Molecular Formula | C₂₄H₃₁FO₆ |

| Molecular Weight | 434.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approx. 292-294 °C |

| Solubility | Practically insoluble in water; sparingly soluble in dehydrated alcohol, chloroform, and methanol |

Table 2: Spectroscopic Data for Triamcinolone Acetonide

| Technique | Key Data Points and Interpretation |

| ¹H NMR | Characteristic signals for the steroid backbone, including olefinic protons of the A-ring, methyl groups, and the protons of the acetonide group. The C21 methylene protons typically appear as two doublets. |

| ¹³C NMR | Resonances corresponding to all 24 carbon atoms, including the carbonyl carbons (C3 and C20), olefinic carbons, the acetonide ketal carbon, and the fluorinated carbon (C9). |

| Mass Spec. | Electrospray ionization (ESI) would typically show a protonated molecule [M+H]⁺ at m/z 435. Fragmentation would involve losses of water, HF, and parts of the side chain. |

| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~1710 (C=O stretch, C20), ~1660 (C=O stretch, C3), ~1620 (C=C stretch), ~1050 (C-F stretch). |

Table 3: Chromatographic Data for Triamcinolone Acetonide

| Technique | Typical Conditions | Expected Retention Time |

| RP-HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5µm)Mobile Phase: Acetonitrile/Water or Methanol/Water gradientDetection: UV at ~240 nm | Dependent on exact conditions, but generally in the range of 5-15 minutes. |

Expected Characterization of this compound

Based on its chemical structure, the characterization of this compound would show key differences from its precursor.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would show additional signals corresponding to the N-benzoyl-β-aminoisobutyrate moiety, including aromatic protons from the benzoyl group and aliphatic protons from the aminoisobutyrate chain. The chemical shift of the C21 methylene protons would be significantly downfield due to the ester linkage.

-

Mass Spectrometry: The protonated molecule [M+H]⁺ would be expected at m/z 624.7, corresponding to the molecular formula C₃₅H₄₂FNO₈. Fragmentation patterns would likely include the loss of the ester side chain.

-

HPLC: Due to the increased lipophilicity from the large ester group, this compound would have a longer retention time than triamcinolone acetonide under typical reversed-phase HPLC conditions.

Mechanism of Action

This compound, as a derivative of triamcinolone acetonide, is expected to exert its anti-inflammatory effects through the same glucocorticoid receptor-mediated pathway. It is likely a prodrug that undergoes hydrolysis in vivo to release the active triamcinolone acetonide.

The mechanism involves the following key steps:

-

Cellular Entry: The lipophilic steroid diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Binding of the steroid causes the dissociation of HSPs and a conformational change in the GR, which then translocates into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the steroid-GR complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA. This binding can either upregulate the transcription of anti-inflammatory genes (e.g., lipocortin-1) or downregulate the expression of pro-inflammatory genes (e.g., cytokines like IL-1, IL-6, and TNF-α) by interfering with transcription factors such as NF-κB and AP-1.

dot

Caption: Glucocorticoid Receptor Signaling Pathway.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The synthesis involves a two-step process starting from triamcinolone, with the key final step being an esterification of triamcinolone acetonide. While detailed experimental protocols for the synthesis are available, specific published analytical data such as NMR and MS spectra for the final product are limited. However, by leveraging the extensive data available for the precursor, triamcinolone acetonide, and understanding the expected chemical modifications, researchers can effectively develop analytical methods for the comprehensive characterization of this compound. The mechanism of action is well-understood to proceed via the glucocorticoid receptor, leading to broad anti-inflammatory effects. This guide serves as a valuable resource for professionals in drug development and chemical research.

The Pharmacological Profile of Triamcinolone Benetonide: A Technical Guide

Disclaimer: Scientific literature providing a detailed pharmacological profile specifically for triamcinolone (B434) benetonide is limited. Triamcinolone benetonide is an ester of triamcinolone acetonide, a well-researched synthetic corticosteroid. Therefore, this technical guide extrapolates much of its information from the extensive data available on triamcinolone acetonide, assuming a similar core pharmacological activity. The benetonide moiety is expected to primarily influence the compound's pharmacokinetic properties, such as its absorption and duration of action.

Introduction

This compound is a synthetic glucocorticoid corticosteroid developed for its anti-inflammatory and immunosuppressive properties.[1][2] As an ester of triamcinolone acetonide, it belongs to a class of potent corticosteroids used in the management of various inflammatory conditions. The addition of the benzoyl-β-aminoisobutyrate group to the triamcinolone acetonide structure is designed to modify its physicochemical properties, potentially affecting its solubility, absorption, and duration of action following administration. This guide provides a comprehensive overview of the pharmacological profile of this compound, drawing heavily on the well-established data for triamcinolone acetonide.

Mechanism of Action

The fundamental mechanism of action for this compound is consistent with that of other glucocorticoids, primarily mediated through its interaction with glucocorticoid receptors (GR).[3]

Signaling Pathway:

Upon entering the target cell, this compound binds to the cytosolic glucocorticoid receptor, leading to a conformational change in the receptor and its dissociation from a complex of heat shock proteins. The activated receptor-steroid complex then translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory mediators.[4]

Key molecular events include:

-

Transactivation: The activated GR complex upregulates the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of prostaglandins (B1171923) and leukotrienes.

-

Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the synthesis of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

Caption: Glucocorticoid signaling pathway of this compound.

Pharmacokinetics

Absorption

The absorption of triamcinolone acetonide is highly dependent on the route of administration.

-

Topical: Percutaneous absorption is generally low but can be increased with the use of occlusive dressings, application to inflamed or denuded skin, and the formulation vehicle.[5][6] Studies on triamcinolone acetonide show that a significant portion remains on the skin surface, with some forming a reservoir in the stratum corneum.[7]

-

Intramuscular: Following deep intramuscular injection, triamcinolone acetonide is absorbed slowly but almost completely.[8]

-

Intra-articular: Systemic absorption from synovial spaces can occur, but clinically significant systemic levels are less likely, except with high doses in large joints.[8]

-

Oral: Triamcinolone has a rapid and high absorption rate (around 90%) following oral administration.[8]

-

Inhaled: Systemic bioavailability of inhaled triamcinolone acetonide is approximately 22%.[9]

Distribution

Once absorbed, triamcinolone acetonide is widely distributed throughout the body and binds to plasma proteins.[3] The volume of distribution for triamcinolone acetonide after intravenous administration is approximately 103 L.[9]

Metabolism

Triamcinolone acetonide is primarily metabolized in the liver.[3] The major metabolites identified in animal studies are the C-21 carboxylic acids of triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide.[10]

Excretion

The metabolites of triamcinolone acetonide are mainly excreted through the urine, with a smaller amount in the feces.[3] The half-life of triamcinolone acetonide is reported to be around 18 to 36 hours.[3] After intravenous administration, the elimination half-life is approximately 2.0 hours, with a total body clearance of 37 L/h.[9]

Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide (as a proxy for this compound)

| Parameter | Value | Route of Administration | Species |

| Bioavailability | ~23% | Oral | Human |

| Bioavailability | ~22% | Inhaled | Human |

| Volume of Distribution (Vd) | 103 L | Intravenous | Human |

| Total Body Clearance | 37 L/h | Intravenous | Human |

| Elimination Half-life (t½) | 2.0 hours | Intravenous | Human |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | Oral | Human |

| Time to Peak Plasma Concentration (Tmax) | 2.1 hours | Inhaled | Human |

Data extrapolated from studies on triamcinolone acetonide.[9]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action and are characterized by potent anti-inflammatory, immunosuppressive, and anti-allergic activities.

-

Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory mediators, this compound reduces the classic signs of inflammation, including redness, swelling, heat, and pain.

-

Immunosuppressive Effects: It suppresses the immune system by reducing the function and proliferation of various immune cells, such as T and B lymphocytes, and by decreasing the production of immunoglobulins.

-

Anti-allergic Effects: this compound can alleviate allergic reactions by inhibiting the release of histamine (B1213489) and other mediators from mast cells and basophils.

A significant pharmacodynamic effect of systemic corticosteroid exposure is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in endogenous cortisol production. Following a single intramuscular dose of 60 to 100 mg of triamcinolone acetonide, adrenal suppression occurs within 24 to 48 hours and gradually returns to normal over 30 to 40 days.[11]

Table 2: Key Pharmacodynamic Effects of Triamcinolone Acetonide (as a proxy for this compound)

| Effect | Mechanism | Clinical Relevance |

| Anti-inflammatory | Inhibition of phospholipase A2; decreased production of prostaglandins and leukotrienes; suppression of pro-inflammatory cytokine gene expression. | Reduction of inflammation in conditions like dermatitis, arthritis, and asthma. |

| Immunosuppressive | Reduced lymphocyte proliferation and function; decreased immunoglobulin production. | Management of autoimmune disorders and prevention of transplant rejection. |

| Anti-allergic | Inhibition of histamine release from mast cells and basophils. | Treatment of allergic rhinitis and other allergic conditions. |

| HPA Axis Suppression | Negative feedback on the hypothalamus and pituitary gland, reducing ACTH and cortisol secretion. | A potential adverse effect with systemic use, requiring careful dose tapering upon discontinuation. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the public domain. The following are representative methodologies used in the preclinical and clinical evaluation of triamcinolone acetonide, which would be applicable to the study of this compound.

In Vivo Anti-inflammatory Activity Assessment (Animal Model)

This protocol describes a common method for evaluating the topical anti-inflammatory efficacy of corticosteroids.

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Percutaneous Absorption Study (In Vitro)

This protocol outlines a standard method for determining the percutaneous absorption of a topical formulation using Franz diffusion cells.

Caption: Workflow for in vitro percutaneous absorption studies.

Clinical Applications

While specific clinical trial data for this compound is sparse, its intended use is for the topical treatment of corticosteroid-responsive dermatoses. Based on the activity of triamcinolone acetonide, potential applications would include:

-

Atopic dermatitis

-

Eczema

-

Psoriasis

-

Contact dermatitis

-

Other inflammatory skin conditions

The benetonide ester may offer the advantage of a longer duration of action, potentially allowing for less frequent application compared to other topical corticosteroids.

Conclusion

This compound is a potent synthetic corticosteroid with a pharmacological profile that is largely inferred from its parent compound, triamcinolone acetonide. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to profound anti-inflammatory and immunosuppressive effects. While specific pharmacokinetic and pharmacodynamic data for the benetonide ester are not widely available, it is anticipated that the esterification primarily serves to modify its absorption and prolong its duration of action. Further research is warranted to fully characterize the unique pharmacological properties of this compound and to delineate its specific clinical advantages.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. youtube.com [youtube.com]

- 4. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Percutaneous absorption of topically applied triamcinolone in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penetration, permeation, and absorption of triamcinolone acetonide in normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolic fate of triamcinolone acetonide in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triamcinolone Acetonide (CAS 76-25-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Structure-Activity Relationship of Triamcinolone Benetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies specifically investigating triamcinolone (B434) benetonide are not extensively available in the public domain. This guide provides a comprehensive overview based on the well-established SAR of the parent compound, triamcinolone, and its more studied derivative, triamcinolone acetonide. The principles outlined herein are intended to provide a foundational understanding for researchers and drug development professionals.

Introduction

Triamcinolone benetonide is a synthetic corticosteroid that belongs to the glucocorticoid class of steroid hormones. These compounds are widely utilized for their potent anti-inflammatory and immunosuppressive properties. The therapeutic efficacy of glucocorticoids is intrinsically linked to their molecular structure, where minor modifications can significantly impact their potency, receptor binding affinity, and pharmacokinetic profile. This technical guide delves into the core principles of the structure-activity relationship of glucocorticoids, with a specific focus on inferring the SAR of this compound. We will explore the key structural motifs that govern biological activity, detail relevant experimental protocols for assessing efficacy, and visualize the pertinent signaling pathways.

General Principles of Glucocorticoid Structure-Activity Relationship

The anti-inflammatory activity of glucocorticoids is primarily mediated through their binding to and activation of the glucocorticoid receptor (GR). The fundamental steroid nucleus, consisting of a four-ring cyclo-pentanoperhydrophenanthrene system, is the scaffold upon which various functional groups are strategically placed to optimize activity.

Key structural features influencing glucocorticoid activity include:

-

C1-C2 Double Bond: Introduction of a double bond between carbons 1 and 2 of the A-ring, as seen in prednisolone (B192156) from hydrocortisone, increases glucocorticoid activity and reduces mineralocorticoid (salt-retaining) activity.

-

9α-Fluorination: The addition of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity. This is thought to be due to the electron-withdrawing effect on the 11β-hydroxyl group, increasing its acidity and receptor binding affinity.

-

16α/β-Substitution: Methyl or hydroxyl groups at the 16α or 16β position can virtually eliminate mineralocorticoid activity. For instance, the 16α-hydroxyl group in triamcinolone significantly reduces salt retention.

-

17α- and 21-Hydroxyl Groups: These hydroxyl groups are crucial for glucocorticoid activity. Esterification at these positions can modulate the lipophilicity and duration of action.

-

16α, 17α-Acetal Derivatives: The formation of an acetal, such as the acetonide in triamcinolone acetonide, by reacting the 16α- and 17α-hydroxyl groups with an aldehyde or ketone, generally increases topical potency due to increased lipophilicity and receptor affinity.

Inferred Structure-Activity Relationship of this compound

Triamcinolone itself possesses the core structural features for potent glucocorticoid activity: a C1-C2 double bond, a 9α-fluoro group, and a 16α-hydroxyl group. This compound is an ester derivative at the 21-hydroxyl position with N-benzoyl-2-methyl-β-alanine.

Based on general principles of glucocorticoid SAR, the benetonide ester at the C21 position is expected to:

-

Increase Lipophilicity: The bulky and aromatic benetonide group significantly increases the lipophilicity of the triamcinolone molecule. This enhanced lipophilicity can improve penetration through the stratum corneum, making it effective for topical applications.

-

Act as a Prodrug: The ester linkage is likely susceptible to hydrolysis by cutaneous esterases, releasing the active triamcinolone at the site of action. This prodrug strategy can prolong the duration of action and potentially reduce systemic absorption.

-

Influence Potency: The rate of hydrolysis of the benetonide ester will be a critical determinant of its potency. A slower, sustained release of triamcinolone could lead to a prolonged therapeutic effect.

Quantitative Data Presentation

Direct comparative quantitative data for this compound is scarce in publicly available literature. The following table summarizes the relative potencies of various topical corticosteroids to provide a contextual framework. The potency of this compound is not well-established in these common classification systems.

| Corticosteroid | Relative Potency (Compared to Hydrocortisone = 1) | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone = 100) |

| Hydrocortisone | 1 | 10 |

| Prednisolone | 4-5 | 19 |

| Triamcinolone | 5 | 29 |

| Triamcinolone Acetonide | ~100 (topical) | 186 |

| Betamethasone | 25-40 | 500 |

| Dexamethasone | 25-30 | 100 |

| Clobetasol Propionate | 600-1000 | 1200 |

Note: Data is compiled from various sources and should be considered approximate. The topical potency of triamcinolone acetonide is significantly higher than its systemic potency due to its favorable pharmacokinetic properties in the skin.

Experimental Protocols

The evaluation of the structure-activity relationship of glucocorticoids involves a battery of in vitro and in vivo assays.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosolic GR:

-

Rat liver or other suitable tissue is homogenized in a cold buffer (e.g., Tris-HCl with molybdate, dithiothreitol, and protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosol fraction containing the GR.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone or [³H]-triamcinolone acetonide) is incubated with the cytosol preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the GR.

-

Non-specific binding is determined by adding a large excess of an unlabeled glucocorticoid (e.g., dexamethasone).

-

-

Separation of Bound and Free Ligand:

-

After incubation, the bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

-

Quantification and Data Analysis:

-

The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Anti-inflammatory Assays

Objective: To assess the topical anti-inflammatory potency of a corticosteroid by its ability to cause cutaneous vasoconstriction (blanching).

Methodology:

-

Subject Selection: Healthy human volunteers with normal skin are recruited.

-

Application of Test Compounds:

-

Small areas on the forearm are marked.

-

Different concentrations of the test corticosteroid formulation (e.g., cream or ointment) and a vehicle control are applied to the marked areas under occlusion (e.g., with a plastic film).

-

-

Evaluation of Vasoconstriction:

-

After a specified period (e.g., 6-18 hours), the occlusion is removed.

-

The degree of skin blanching (pallor) at each application site is visually assessed and scored on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

-

-

Data Analysis:

-

The mean blanching scores for each concentration are calculated.

-

The potency of the test compound is determined by comparing its blanching response to that of standard corticosteroids of known potency.

-

Objective: To evaluate the topical anti-inflammatory activity of a compound by its ability to inhibit chemically induced ear edema.

Methodology:

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Inflammation:

-

A solution of croton oil (an irritant) in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse.

-

The left ear serves as a control.

-

-

Treatment:

-

The test compound (e.g., this compound) in a suitable vehicle is applied topically to the right ear, either before or after the application of croton oil.

-

A control group receives the vehicle alone.

-

-

Assessment of Edema:

-

After a specific time (e.g., 4-6 hours), the mice are euthanized.

-

A standardized punch biopsy is taken from both the right (inflamed) and left (control) ears.

-

The weight of the ear punches is measured.

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

-

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the classical glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid receptor signaling pathway for this compound.

Experimental Workflow for Assessing Topical Anti-inflammatory Activity

The following diagram illustrates a general workflow for evaluating the topical anti-inflammatory activity of a new corticosteroid derivative like this compound.

Caption: General experimental workflow for assessing topical anti-inflammatory activity.

Conclusion

An In-Depth Technical Guide to the Physicochemical Properties of Triamcinolone Benetonide Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative physicochemical data for triamcinolone (B434) benetonide is limited. This guide provides a comprehensive overview of its known properties, supplemented with established experimental protocols and the general mechanism of action for corticosteroids. Where specific data for triamcinolone benetonide is unavailable, information on the closely related compound, triamcinolone acetonide, is provided for comparative purposes, and is clearly marked as such.

Introduction

This compound is a synthetic glucocorticoid corticosteroid. It is a derivative of triamcinolone, specifically the 21-(N-benzoyl-β-aminoisobutyrate) ester of triamcinolone acetonide.[1] Like other corticosteroids, it is expected to possess potent anti-inflammatory properties. Understanding its physicochemical properties is crucial for formulation development, ensuring stability, and optimizing therapeutic efficacy. This guide summarizes the available information on this compound and provides detailed experimental methodologies for its characterization.

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

| Property | Value |

| IUPAC Name | 2-[(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-6b-yl]-2-oxoethyl 3-(benzoylamino)-2-methylpropanoate[1] |

| Chemical Formula | C₃₅H₄₂FNO₈[1] |

| Molecular Weight | 623.718 g·mol⁻¹[1] |

| Brand Names | Alcorten, Benecorten, Tibicorten[1] |

Physicochemical Properties

Detailed quantitative data for the physicochemical properties of this compound are not widely reported. The following sections outline the key properties and provide general experimental protocols for their determination.

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid.

Data for this compound:

-

Not available in the reviewed literature.

Comparative Data for Triamcinolone Acetonide:

-

Approximately 290°C (with decomposition)[3]

-

292-294°C

Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial method for determining the melting point of a solid crystalline substance.

-

Sample Preparation: The this compound powder is finely ground and dried under vacuum to remove any residual solvents. A small amount is then packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility

Solubility is a key determinant of a drug's bioavailability and is essential for developing liquid dosage forms.

Data for this compound:

-

Not available in the reviewed literature.

Comparative Data for Triamcinolone Acetonide:

| Solvent | Solubility |

|---|---|

| Water | Practically insoluble[3] |

| Ethanol (99.5%) | Sparingly soluble[3] |

| Acetone (B3395972) | Sparingly soluble[3] |

| Methanol | Slightly soluble[3] |

| Diethyl ether | Practically insoluble[3] |

| DMSO | Approximately 20 mg/mL[4] |

| Dimethyl formamide (B127407) (DMF) | Approximately 20 mg/mL[4] |

| 1:1 solution of DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL[4] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a standard procedure to determine the equilibrium solubility of a compound in a given solvent.

-

Equilibration: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.

-

Analysis: The concentration of this compound in the clear solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability.

Data for this compound:

-

Not available in the reviewed literature.

Comparative Data for Triamcinolone Acetonide:

-

Studies on triamcinolone acetonide and its acetate (B1210297) ester have revealed the existence of multiple polymorphic forms and a monohydrate, which can impact the stability of pharmaceutical formulations.[5]

Experimental Protocol: Polymorphism Screening using Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying and characterizing different polymorphic forms of a crystalline substance.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. Different polymorphs will produce distinct diffraction patterns.

Stability

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Data for this compound:

-

Not available in the reviewed literature.

Comparative Data for Triamcinolone Acetonide:

-

The decomposition of triamcinolone acetonide in solution follows pseudo-first-order kinetics and is pH-dependent, with minimum degradation observed at approximately pH 3.4.[6]

-

In ointment formulations, triamcinolone acetonide can undergo oxidative degradation, which is catalyzed by trace metals.[7]

Experimental Protocol: Stability Study using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it ideal for stability studies.

-

Storage: Samples of this compound powder are stored under various conditions as per ICH guidelines (e.g., different temperatures and humidity levels).

-

Sampling: At predetermined time points, samples are withdrawn for analysis.

-

Analysis: The concentration of this compound and the presence of any degradation products are determined by a validated stability-indicating HPLC method.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a corticosteroid, this compound is expected to exert its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is in a complex with heat shock proteins (Hsp).[2][8]

-

Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the heat shock proteins, and translocates into the nucleus.[2][8]

-

Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8][9]

-

Anti-inflammatory Effects: This binding leads to the increased transcription of genes encoding anti-inflammatory proteins (e.g., lipocortin-1) and the decreased transcription of genes encoding pro-inflammatory proteins (e.g., cytokines, chemokines, and cyclooxygenase-2).[2][8][10]

Synthesis

The synthesis of triamcinolone derivatives typically involves multi-step chemical modifications of a steroid precursor. While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of the related compound, triamcinolone acetonide, generally involves the reaction of triamcinolone with acetone in the presence of an acid catalyst to form the acetonide ring.[11][12] The "benetonide" moiety would then be introduced through an esterification reaction.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Item - Polymorphism of Triamcinolone Acetonide Acetate and Its Implication for the Morphology Stability of the Finished Drug Product - American Chemical Society - Figshare [acs.figshare.com]

- 6. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. Triamcinolone acetonide [sitem.herts.ac.uk]

- 12. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]

An In-depth Technical Guide to the Biological Targets of Triamcinolone Benetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of triamcinolone (B434) benetonide, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The primary biological target of triamcinolone benetonide is the glucocorticoid receptor (GR). This document details the molecular interactions with the GR, the subsequent signaling pathways affected, and the resulting modulation of gene expression. Quantitative data on receptor binding and functional activity are presented, along with detailed experimental protocols for key assays. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

This compound is a corticosteroid used for its anti-inflammatory effects.[1][2] It belongs to the family of synthetic glucocorticoids, which are analogues of the endogenous steroid hormone cortisol. The therapeutic effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[3][4] This guide will elucidate the molecular pharmacology of this compound, focusing on its biological targets and the downstream consequences of their engagement. While specific data for this compound is limited in publicly available literature, much of its activity can be inferred from studies on its active moiety, triamcinolone acetonide.

Primary Biological Target: The Glucocorticoid Receptor

The principal biological target of this compound is the glucocorticoid receptor (GR), also known as NR3C1 (Nuclear Receptor subfamily 3, group C, member 1).[1][3][4]

Glucocorticoid Receptor Binding

This compound, as a glucocorticoid agonist, binds to the ligand-binding domain (LBD) of the cytosolic GR with high affinity.[3][4] This binding event induces a conformational change in the receptor, leading to its activation.

Quantitative Data on Glucocorticoid Receptor Interaction

| Compound | Parameter | Value | Cell/System | Reference |

| Triamcinolone Acetonide | IC50 (for NO release inhibition) | 1.78 nM | Activated microglia | [5] |

Molecular Mechanism of Action

The anti-inflammatory and immunosuppressive effects of this compound are a consequence of the GR-mediated modulation of gene expression. The mechanism can be broadly divided into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the following key steps:

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) such as HSP90 and immunophilins.[6] The binding of this compound to the GR's ligand-binding domain triggers the dissociation of these chaperone proteins.[6]

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[6]

-

Gene Regulation: In the nucleus, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By binding to these factors, the GR prevents them from activating the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[5]

-

Key Downstream Signaling Pathways

The inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory action of glucocorticoids.[5] NF-κB is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. This compound, through the activated GR, interferes with NF-κB signaling, leading to a reduction in the inflammatory response.[5]

Glucocorticoids indirectly inhibit phospholipase A2 (PLA2), a key enzyme in the production of inflammatory mediators. This inhibition is primarily achieved through the GR-mediated upregulation of annexin A1. Annexin A1 can inhibit the activity of cytosolic PLA2 (cPLA2), thereby blocking the release of arachidonic acid from membrane phospholipids. This, in turn, prevents the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological targets of glucocorticoids like this compound.

Glucocorticoid Receptor Binding Assay

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone or [3H]triamcinolone acetonide) for binding to the GR in a cytosolic preparation or with purified receptor.

General Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction from a suitable cell line or tissue expressing the GR (e.g., rat liver, HeLa cells).

-

Incubation: Incubate the cytosol with a fixed concentration of the radiolabeled glucocorticoid in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay

Principle: This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound. It utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing NF-κB binding sites.

General Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect the cells with a plasmid containing the NF-κB reporter construct.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α, lipopolysaccharide) in the presence or absence of the test compound (this compound) at various concentrations.

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activity by the test compound and determine the IC50 value.

Gene Expression Analysis (Quantitative PCR)

Principle: This method measures the changes in the mRNA levels of specific target genes in response to treatment with the test compound.

General Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with this compound at various concentrations for a specific duration.

-

RNA Extraction: Isolate total RNA from the treated and untreated cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., annexin A1, IL-6, TNF-α) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.

Visualizations of Signaling Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for NF-κB Reporter Gene Assay

Caption: NF-κB Reporter Gene Assay Workflow.

Conclusion

This compound exerts its potent anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor. Its mechanism of action is multifaceted, involving the GR-mediated transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as NF-κB. This leads to the inhibition of key inflammatory pathways, including the production of prostaglandins and leukotrienes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and to develop novel therapeutic strategies targeting the glucocorticoid signaling pathway. Further research is warranted to determine the specific binding kinetics and quantitative pharmacological profile of this compound itself.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Research on the Anti-Inflammatory Effects of Triamcinolone Benetonide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory effects of triamcinolone-derived corticosteroids, with a primary focus on the well-documented activities of triamcinolone (B434) acetonide as a proxy for understanding triamcinolone benetonide. Due to a notable scarcity of specific research on this compound, this paper leverages the extensive body of evidence available for its closely related analogue, triamcinolone acetonide, to delineate the core mechanisms of action, quantitative efficacy, and relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of steroidal anti-inflammatory agents. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

Triamcinolone and its derivatives are potent synthetic glucocorticoids widely utilized for their anti-inflammatory and immunosuppressive properties.[1] The specific compound of interest, this compound, is an ester of triamcinolone acetonide. Structurally, this compound is triamcinolone acetonide with a benzoyl-β-aminoisobutyrate group attached at the 21-position.[2] This structural modification primarily influences the pharmacokinetics of the drug, such as its absorption and duration of action, while the core pharmacodynamic and anti-inflammatory mechanisms are dictated by the parent triamcinolone acetonide moiety.

Given the limited availability of dedicated studies on this compound, this guide will focus on the extensive research conducted on triamcinolone acetonide. The findings presented herein are considered highly relevant to understanding the anti-inflammatory profile of this compound.

Core Anti-Inflammatory Mechanisms of Action

Triamcinolone acetonide exerts its anti-inflammatory effects through multiple molecular pathways, primarily mediated by its interaction with cytosolic glucocorticoid receptors (GR).[3] Upon binding, the triamcinolone acetonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. The principal mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: Triamcinolone acetonide suppresses the synthesis of key inflammatory molecules. A critical step in this process is the inhibition of phospholipase A2 (PLA2), which in turn blocks the release of arachidonic acid from cell membranes, thereby preventing the production of prostaglandins (B1171923) and leukotrienes.[4]

-

Suppression of Pro-inflammatory Cytokines and Chemokines: The compound effectively downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][5][6]

-

Inhibition of Inflammatory Signaling Pathways: Triamcinolone acetonide has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[7]

-

Modulation of Immune Cell Function: It influences the activity of various immune cells, including the polarization of macrophages towards an anti-inflammatory M2 phenotype.[8]

Below is a diagram illustrating the primary anti-inflammatory signaling pathway of triamcinolone acetonide.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of triamcinolone acetonide from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Triamcinolone Acetonide

| Inflammatory Mediator | Cell Type | Stimulus | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) | Microglia | Necrotic Neuronal Cells | 1.78 nM | [7] |

| IL-6 | Lateral Elbow Epicondylitis Cells | - | Significant decrease at 1, 10, and 100 µM | [5] |

| IL-8 | Lateral Elbow Epicondylitis Cells | - | Significant decrease at 1, 10, and 100 µM | [5] |

| IL-6 | Human Lung Fibroblasts | TGF-β1 | Significant inhibition at 10⁻⁸ M and 10⁻⁷ M | [6] |

| IL-8 | Human Lung Fibroblasts | TGF-β1 | Significant decrease at 10⁻⁸ M and 10⁻⁷ M | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of Triamcinolone Acetonide

| Animal Model | Condition | Dosage | Outcome | Reference |

| Lewis Rats | Experimental Autoimmune Neuritis | 0.3 mg/kg and 0.6 mg/kg (intrathecal) | Dose-dependent amelioration of clinical signs | [9] |

| Wistar Rats | Osteoarthritis | 0.2 mg/kg (intra-articular, weekly) | Complete prevention of osteophyte formation | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Microglia Activation Assay

Objective: To determine the inhibitory effect of triamcinolone acetonide on nitric oxide (NO) production in activated microglia.[7]

Protocol:

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Preparation of Necrotic Neuronal Cells (NNC): Cortical neurons are harvested from embryonic day 15-16 mice. Neurons are subjected to three freeze-thaw cycles to induce necrosis.

-

Treatment: BV-2 cells are seeded in 96-well plates. The cells are pre-treated with various concentrations of triamcinolone acetonide for 1 hour. Subsequently, NNCs are added to the wells to induce microglial activation.

-

Nitrite (B80452) Assay: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of triamcinolone acetonide on NO production.

Below is a workflow diagram for the in vitro microglia activation assay.

In Vivo Osteoarthritis Model in Rats

Objective: To evaluate the effect of intra-articular triamcinolone acetonide on osteophyte formation in a rat model of osteoarthritis.[8]

Protocol:

-

Animal Model: Male Wistar rats are used. Osteoarthritis is induced in the knee joint by intra-articular injection of papain followed by a forced running protocol.

-

Treatment: Animals are divided into a control group and a treatment group. The treatment group receives weekly intra-articular injections of triamcinolone acetonide (0.2 mg/kg).

-

Monitoring: Osteophyte formation and subchondral bone changes are monitored over 12 weeks using in vivo micro-computed tomography (μCT).

-

Macrophage Activation Imaging: Synovial macrophage activation is assessed using folate receptor β-targeted single-photon emission computed tomography/computed tomography (SPECT/CT).

-

Histological Analysis: At the end of the study, knee joints are harvested for histological analysis to assess cartilage degradation and osteophyte development.

Below is a workflow diagram for the in vivo osteoarthritis model.

Conclusion

While direct research on this compound is limited, the extensive data available for its active moiety, triamcinolone acetonide, provides a strong foundation for understanding its anti-inflammatory properties. Triamcinolone acetonide demonstrates potent inhibition of key inflammatory mediators and signaling pathways, translating to significant anti-inflammatory effects in both in vitro and in vivo models. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and professionals in the field of anti-inflammatory drug development. Further studies focusing specifically on the pharmacokinetic and pharmacodynamic profile of this compound are warranted to fully elucidate its therapeutic potential.

References

- 1. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]

- 5. Pharmacokinetics of triamcinolone acetonide and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Pharmacokinetics of Triamcinolone Acetonide After Intravenous, Oral, and Inhaled Administration | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Triamcinolone Benetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in metabolism, inflammation, and immune function. Triamcinolone (B434) benetonide is a synthetic glucocorticoid designed to elicit potent anti-inflammatory effects. Its therapeutic efficacy is directly related to its binding affinity and subsequent activation of the glucocorticoid receptor.

The classical GR signaling pathway begins with the binding of a glucocorticoid ligand to the receptor in the cytoplasm. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to the dissociation of this complex. The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the observed physiological and therapeutic effects of the glucocorticoid.

Quantitative Data on Glucocorticoid Receptor Binding Affinity

Direct quantitative binding data for this compound is not extensively reported. However, the binding affinity of its parent compound, triamcinolone, and a closely related ester, triamcinolone acetonide, have been characterized. This comparative data provides a strong basis for estimating the binding profile of this compound. The benetonide ester at position 21 is expected to influence the pharmacokinetic properties of the molecule, potentially increasing its lipophilicity and tissue penetration, which can indirectly affect its overall potency.

The following table summarizes the reported binding affinities of several key glucocorticoids to the glucocorticoid receptor. The IC50 value represents the concentration of the competing ligand that displaces 50% of the radiolabeled ligand from the receptor, with a lower IC50 indicating a higher binding affinity.

| Compound | IC50 (nM) | Relative Binding Affinity (Dexamethasone = 100) | Reference |

| Dexamethasone | 5.4 | 100 | [1] |

| Triamcinolone Acetonide | 1.5 | ~360 | [1] |

| Fluocinolone Acetonide | 2.0 | ~270 | [1] |

| Triamcinolone | 58 (pIC50 = 7.24) | ~9.3 | [2] |

Note: The relative binding affinity for Triamcinolone Acetonide and Fluocinolone Acetonide is calculated based on the provided IC50 values in comparison to Dexamethasone from the same study. The pIC50 for Triamcinolone was converted to an IC50 value.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of a ligand's binding affinity to the glucocorticoid receptor is a critical step in drug development. The following sections detail the methodologies for two common experimental approaches: the radioligand binding assay and the fluorescence polarization-based competitor assay.

Radioligand Binding Assay (Whole Cell)

This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor in intact cells.

Objective: To determine the dissociation constant (Kd) and the maximal number of binding sites (Bmax) for a ligand, or the inhibitory constant (Ki) of a test compound.

Materials:

-

Cell line expressing the glucocorticoid receptor (e.g., A549, HeLa)

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled test compound (e.g., this compound)

-

Unlabeled reference glucocorticoid (e.g., dexamethasone)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Culture the selected cell line to ~80-90% confluency in appropriate cell culture flasks.

-

Cell Harvesting and Plating: Harvest the cells using standard cell culture techniques and plate them in a multi-well plate at a predetermined density. Allow the cells to adhere overnight.

-

Incubation with Ligands:

-

For saturation binding experiments, incubate the cells with increasing concentrations of the radiolabeled glucocorticoid.

-

For competition binding experiments, incubate the cells with a fixed concentration of the radiolabeled glucocorticoid and increasing concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled reference glucocorticoid).

-

-

Incubation Conditions: Incubate the plate at 37°C for a predetermined time to reach binding equilibrium.

-

Washing: After incubation, wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus the concentration of the radiolabeled ligand and use non-linear regression to determine Kd and Bmax. A Scatchard plot can also be used for this analysis.[3]

-

For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled test compound and use non-linear regression to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Fluorescence Polarization (FP) Based Competitor Assay

This is a homogeneous assay that measures the binding of a fluorescently labeled glucocorticoid to the GR. The binding of the small fluorescent ligand to the much larger receptor results in a slower rotation and thus an increase in the polarization of the emitted light. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Objective: To determine the IC50 of a test compound for the glucocorticoid receptor.

Materials:

-

Purified recombinant glucocorticoid receptor

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)

-

Unlabeled test compound (e.g., this compound)

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer. Prepare a working solution of the fluorescently labeled glucocorticoid and the glucocorticoid receptor.

-

Assay Plate Setup: In a microplate, add the assay buffer, the fluorescently labeled glucocorticoid, and the serial dilutions of the test compound.

-

Initiation of Reaction: Add the glucocorticoid receptor to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. Use a sigmoidal dose-response curve fit to determine the IC50 value.

References

Early-stage investigations into triamcinolone benetonide signaling pathways

An In-depth Technical Guide to Early-Stage Investigations of Triamcinolone (B434) Benetonide Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone benetonide is a synthetic corticosteroid whose therapeutic effects are mediated through its active moiety, triamcinolone. Much of the early-stage research into its signaling pathways has been conducted using triamcinolone acetonide, a more potent and commonly studied derivative.[1][2][3] Triamcinolone acetonide is a glucocorticoid, a class of steroid hormones that act as agonists for the glucocorticoid receptor (GR).[1][3] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of a wide array of genes.[3][4] This modulation, achieved through processes known as transactivation and transrepression, is central to its potent anti-inflammatory and immunosuppressive properties.[5][6] This guide provides a detailed overview of the core signaling pathways, quantitative data from early-stage investigations, and the experimental protocols used to elucidate these mechanisms.

The Canonical Glucocorticoid Receptor (GR) Signaling Pathway

The primary mechanism of action for triamcinolone is initiated by its binding to the glucocorticoid receptor in the cytoplasm. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon binding triamcinolone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[4] Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, a process called transactivation.[4][7] This leads to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1), which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4][8]

Quantitative Data: GR Regulation

Studies have shown that triamcinolone acetonide not only activates the GR but also regulates its cellular levels by altering its stability.[9]

| Parameter | Condition | Value | Reference |

| GR Half-life | Control (no hormone) | 19 ± 1.9 h | [9] |

| 10 nM Triamcinolone Acetonide | 9.5 ± 0.3 h | [9] | |

| Steady-State GR Levels | Control (no hormone) | 260 ± 19 fmol/100 µg DNA | [9] |

| 10 nM Triamcinolone Acetonide (after 30h) | 130 ± 14 fmol/100 µg DNA | [9] | |

| GR Synthesis Rate | With or without 10 nM Triamcinolone Acetonide | 9.7 ± 0.3 fmol/100 µg DNA/h | [9] |

Experimental Protocol: Determination of GR Half-life

This protocol is based on the methodology used to determine the effects of triamcinolone acetonide on GR stability.[9]

-

Cell Culture : GH1 cells (a rat pituitary tumor cell line) are cultured in a suitable medium.

-

Hormone Treatment : Cells are grown in the presence or absence of 10 nM [³H]triamcinolone acetonide for various durations (e.g., 24-48 hours) to reach steady-state conditions.

-